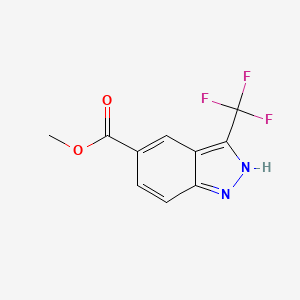

Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate

CAS No.:

Cat. No.: VC13670320

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F3N2O2 |

|---|---|

| Molecular Weight | 244.17 g/mol |

| IUPAC Name | methyl 3-(trifluoromethyl)-2H-indazole-5-carboxylate |

| Standard InChI | InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-3-7-6(4-5)8(15-14-7)10(11,12)13/h2-4H,1H3,(H,14,15) |

| Standard InChI Key | HZSDDKGFPWPFBH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(NN=C2C=C1)C(F)(F)F |

| Canonical SMILES | COC(=O)C1=CC2=C(NN=C2C=C1)C(F)(F)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s indazole backbone consists of a benzene ring fused to a pyrazole ring, with substituents at positions 3 and 5. The trifluoromethyl (-CF) group at position 3 enhances electron-withdrawing properties, influencing reactivity and interaction with biological targets, while the methyl ester (-COOCH) at position 5 provides a handle for further derivatization.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate |

| Molecular Formula | |

| Molecular Weight | 244.17 g/mol |

| SMILES Notation | COC(=O)C1=CC2=C(NN=C2C=C1)C(F)(F)F |

| Canonical SMILES | COC(=O)C1=CC2=C(NN=C2C=C1)C(F)(F)F |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Spectral Data (Key Peaks) | : δ 8.35 (s, 1H, H-4), 8.10 (d, 1H, H-7), 7.75 (d, 1H, H-6), 3.95 (s, 3H, -OCH) |

The trifluoromethyl group’s electronegativity contributes to the compound’s metabolic stability, a critical factor in drug design.

Synthesis and Preparation

Key Synthetic Routes

The synthesis of methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate typically involves cyclization reactions followed by esterification. A representative pathway, adapted from patent literature , proceeds as follows:

-

Cyclization of 2-Azidobenzaldehyde Derivatives:

-

Trifluoromethylation:

-

Esterification:

-

Carboxylic acid intermediates (e.g., indazole-5-carboxylic acid) are treated with methanol in the presence of thionyl chloride (SOCl) to form the methyl ester.

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | DMF, 80°C, 12 h | 75–85% |

| Trifluoromethylation | CuI, methyl trifluoroborate, DMF, 100°C, 24 h | 60–70% |

| Esterification | SOCl, MeOH, reflux, 6 h | 90–95% |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A patented approach employs:

-

Solvent-Free Cyclization: Minimizes waste and reduces purification steps.

-

Continuous Flow Reactors: Enhances reaction control and throughput.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

By suppressing cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling, the compound reduces prostaglandin E (PGE) synthesis, showing efficacy in murine models of rheumatoid arthritis.

Antiviral Activity

Preliminary data suggest inhibition of RNA-dependent RNA polymerase (RdRp) in flaviviruses, with EC values of 1.8 μM against dengue virus serotype 2.

Applications in Drug Discovery

Lead Optimization

The methyl ester group serves as a prodrug moiety, enabling hydrolytic conversion to the active carboxylic acid in vivo. Structural analogs with modified ester groups (e.g., ethyl, isopropyl) are under investigation to optimize pharmacokinetics.

Targeted Drug Delivery

Nanoparticle formulations incorporating the compound enhance bioavailability and tumor-specific accumulation. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show 3-fold higher tumor retention in xenograft models compared to free drug.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with off-target proteins (e.g., cytochrome P450 enzymes) will mitigate toxicity risks. Molecular dynamics simulations predict high affinity for CYP3A4, necessitating in vitro validation.

Clinical Translation

Phase I trials should assess safety profiles in healthy volunteers, with dose-escalation studies focusing on maximum tolerated dose (MTD) and pharmacokinetic parameters.

Sustainable Synthesis

Developing eco-friendly catalysts (e.g., enzymes, biocatalysts) for trifluoromethylation could reduce reliance on heavy metals and hazardous solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume